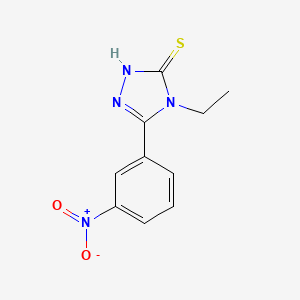

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 3-nitrophenyl group at position 5, and a thiol (-SH) group at position 3. The 3-nitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro (-NO₂) group at the meta position, influencing the compound’s electronic properties, solubility, and reactivity. This structure is commonly synthesized via cyclization of thiosemicarbazides under alkaline conditions or through Schiff base formation by condensing amino-triazole-thiol precursors with aldehydes . Its applications span antimicrobial, antioxidant, and enzyme inhibition studies, with structural modifications (e.g., substituent variations) tailoring its bioactivity .

Properties

IUPAC Name |

4-ethyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDJIMWSFJWMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium, leading to the formation of amino derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing vs. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): The electron-donating -NH₂ and phenyl groups improve radical scavenging capacity, achieving 70–80% DPPH• inhibition in assays . 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: The thiophene substituent enhances π-π stacking in coumarin hybrids, showing promise in SARS-CoV-2 protein binding .

Table 1: Substituent Impact on Key Properties

Antimicrobial Activity

- Target Compound: Predicted activity against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-..., which exhibits MIC values of 0.132–0.264 mM .

- 4-[(3-Nitrobenzylidene)amino]-5-(4-aminophenyl)-...: Shows 4-fold higher potency than ampicillin against S. pyogenes .

- 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo...: Active against E. coli and P. aeruginosa at 50–100 µg/mL .

Antioxidant Capacity

Table 2: Antioxidant and Antimicrobial Performance

Theoretical and Computational Insights

- Coumarin-Triazole Hybrids : Molecular docking reveals strong binding to SARS-CoV-2 helicase (binding energy: −8.5 kcal/mol) via thiophene and triazole interactions .

Biological Activity

4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.

- IUPAC Name: this compound

- Molecular Formula: C10H10N4O2S

- Molecular Weight: 250.28 g/mol

- CAS Number: 400064-09-7

Synthesis

The synthesis typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone, which is then cyclized with thiourea under acidic conditions. The process commonly employs ethanol as a solvent and involves refluxing to achieve the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness comparable to standard antibiotics against Micrococcus luteus and Escherichia coli .

Anticancer Properties

The compound has demonstrated promising anticancer activity. In vitro studies using human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines revealed that it inhibits cell proliferation effectively. The mechanism appears to involve the inhibition of topoisomerases, enzymes crucial for DNA replication and cell division .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism: It inhibits protein synthesis in microbial cells.

- Anticancer Mechanism: It interferes with DNA replication by inhibiting topoisomerases, leading to apoptosis in cancer cells .

Case Studies

A notable study involved synthesizing various derivatives of triazoles and testing their cytotoxicity against different cancer cell lines. Among these derivatives, those containing the triazole moiety exhibited enhanced efficacy against cancer cells compared to their non-triazole counterparts. The selectivity towards cancer cells was also evaluated, indicating that some derivatives possess lower toxicity towards normal cells while maintaining high cytotoxicity against tumor cells .

Comparative Analysis with Similar Compounds

Comparative studies between this compound and other triazole derivatives show that modifications in substituents significantly influence biological activity. For example:

- 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol showed similar antimicrobial properties but varied in anticancer efficacy.

Table 2: Comparison with Similar Triazole Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Moderate | Moderate |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via heterocyclization of thiosemicarbazide intermediates. For example, microwave-assisted synthesis in isopropanol with sodium hydroxide as a base has been optimized for analogous triazole-thiol derivatives . Alkylation reactions using (3-bromopropyl)benzene under alkaline conditions are also reported to modify the thiol group . Key steps include nucleophilic substitution and purification via recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

Characterization relies on a combination of:

- Elemental analysis (C, H, N, S content) to validate stoichiometry.

- FTIR spectroscopy to identify thiol (-SH) vibrations (2500–2600 cm⁻¹) and nitro group stretches (~1520–1350 cm⁻¹) .

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH₃; δ 4.0–4.5 ppm for CH₂) .

- Mass spectrometry (LC-MS) for molecular ion confirmation .

Q. What is the role of this compound in coordination chemistry?

The thiol group acts as a ligand to form stable complexes with transition metals (e.g., Ni(II), Cu(II), Zn(II)). Reactions are typically conducted in alcoholic media, yielding complexes characterized by UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements . Such complexes are studied for catalytic or bioactive properties.

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of this compound's electronic properties?

DFT calculations (e.g., B3LYP/6-311G**) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These correlate with experimental NMR chemical shifts and IR vibrational modes, aiding in rationalizing reactivity and interaction with biological targets . For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing redox behavior.

Q. What structure-activity relationships (SARs) govern its antiradical activity?

SAR studies using DPPH assays reveal:

- The thiol group is critical for radical scavenging (88.89% activity at 1×10⁻³ M) .

- Substituents like 4-fluorobenzylidene reduce activity slightly (~5–10% decrease), while hydroxybenzylidene derivatives enhance solubility but not efficacy .

- Activity drops by ~35% when concentration decreases from 1×10⁻³ M to 1×10⁻⁴ M, indicating concentration-dependent efficacy (Table 2 in ).

Q. How should researchers design dose-response experiments for biological activity studies?

- Use serial dilutions (e.g., 1×10⁻³ M to 1×10⁻⁶ M) to establish IC₅₀ values.

- Include positive controls (e.g., ascorbic acid for antioxidant assays) and solvent controls.

- Validate results via triplicate measurements and statistical analysis (e.g., ANOVA) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Cross-validate methodologies (e.g., DPPH vs. ABTS assays for antioxidant activity).

- Compare purity data (HPLC ≥95%) and synthetic routes, as impurities (e.g., disulfide byproducts from thiol oxidation) may skew results .

- Use computational docking to reconcile divergent SAR trends (e.g., steric vs. electronic effects) .

Q. How are alkylated derivatives synthesized, and what are their applications?

- S-alkylation : React the thiol with alkyl halides (e.g., 3-bromopropylbenzene) in basic media to produce thioether derivatives .

- Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines . These derivatives are screened for enhanced bioavailability or targeted antimicrobial activity .

Q. What analytical challenges arise in quantifying impurities during synthesis?

- Byproducts : Disulfide formation (from thiol oxidation) requires monitoring via TLC or HPLC .

- Residual solvents : GC-MS detects traces of isopropanol or ether.

- Metal contamination : ICP-MS ensures metal-free complexes for biological assays .

Methodological Tables

| DFT Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | |

| Electrostatic Potential | Negative charge localized on nitro group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.